2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2S/c12-8-2-1-7(5-9(8)13)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQWSDBGDRZBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)CC#N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazoles depending on the reagents used.
Scientific Research Applications
2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Fluorine vs. 3,4-Dichlorophenyl: Chlorine provides greater steric bulk and lipophilicity, which may enhance membrane permeability but increase toxicity .
Substituent Position :
Biological Activity
2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a synthetic compound that belongs to the thiazole family. Thiazole derivatives have been widely studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C11H8F2N2S
- Molecular Weight: 236.26 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antibacterial Activity: Similar thiazole derivatives have demonstrated antibacterial properties by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. The specific mechanism for this compound remains to be fully elucidated but may involve interference with essential bacterial enzymes or pathways.
- Anticancer Potential: Research indicates that thiazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators . The 3,4-difluorophenyl group may enhance the compound's lipophilicity, facilitating better cell membrane penetration.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound and related compounds:
Case Studies
-
Anticancer Activity in Breast Cancer Cells:
A study evaluated the antiproliferative effects of thiazole derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition and apoptosis induction through mitochondrial pathways . -
Antibacterial Screening:
In vitro studies demonstrated that thiazole derivatives possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of nucleic acid synthesis and cell wall integrity.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption: The lipophilic nature due to fluorine substitution may enhance absorption through biological membranes.
- Distribution: It is likely to distribute widely in tissues due to its moderate molecular weight and lipophilicity.
- Metabolism: Further studies are needed to elucidate metabolic pathways; however, similar compounds often undergo phase I and phase II metabolic reactions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile?
- Methodological Answer : The compound can be synthesized via cyclocondensation of α-halo ketones with thioureas or via Hantzsch thiazole synthesis. For example, substituted phenylacetonitriles (e.g., 3,5-Difluorophenylacetonitrile) are reacted with thioamide derivatives under reflux in ethanol or acetonitrile. Intermediate purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents .
- Key Considerations : Optimize reaction time (8–12 hours) and stoichiometric ratios (1:1.2 for nitrile to thioamide) to minimize byproducts. Monitor reaction progress via TLC or HPLC .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm aromatic protons (δ 7.2–8.1 ppm for difluorophenyl) and thiazole carbons (δ 150–160 ppm).
- Mass Spectrometry : ESI-MS for molecular ion detection (expected [M+H] at m/z ~263).
- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. For instance, calculate activation energies for cyclization steps using Gaussian 16 with B3LYP/6-31G(d) basis sets. Pair this with design of experiments (DoE) to screen variables (temperature, solvent polarity) and predict optimal conditions .
- Case Study : Reaction path searches using quantum chemical calculations reduced trial-and-error iterations by 40% in similar thiazole syntheses .
Q. How to resolve contradictions in spectroscopic data between experimental and theoretical predictions?
- Methodological Answer :
Cross-Validation : Compare experimental NMR shifts with computed values (e.g., via GIAO method in Gaussian).
Dynamic Effects : Account for solvent interactions (e.g., PCM model for acetonitrile) and conformational flexibility using molecular dynamics (MD) simulations.
Statistical Analysis : Apply multivariate regression to identify outliers or systematic errors in data collection .
- Example : Discrepancies in C NMR shifts >2 ppm may indicate incorrect assignment of thiazole vs. aromatic carbons .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Process Control : Use continuous-flow reactors to maintain consistent temperature and mixing efficiency.
- Catalysis : Screen Lewis acids (e.g., ZnCl) to enhance cyclization selectivity.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
